3-Methyl-4-(prop-1-en-1-yl)cyclohex-1-ene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Limonene can be synthesized through the cyclization of geranyl pyrophosphate, a natural precursor in the biosynthesis of terpenes . The reaction typically involves the use of acid catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrially, limonene is primarily extracted from citrus fruit peels through steam distillation or cold-press extraction methods. The peels are subjected to mechanical pressing or steam to release the essential oils, which are then collected and purified .
Chemical Reactions Analysis
Types of Reactions
Limonene undergoes various chemical reactions, including:
Oxidation: Limonene can be oxidized to produce compounds such as carveol, carvone, and limonene oxide.
Reduction: Hydrogenation of limonene yields p-menthane.
Substitution: Halogenation reactions can introduce halogen atoms into the limonene structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Carveol, carvone, limonene oxide.
p-Menthane.Substitution: Halogenated limonene derivatives.
Scientific Research Applications
Limonene has a wide range of applications in scientific research:
Chemistry: Used as a chiral starting material for the synthesis of various compounds.
Biology: Studied for its potential anti-cancer properties and its ability to modulate enzyme activity.
Medicine: Investigated for its anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of cleaning agents, solvents, and as a natural insect repellent.
Mechanism of Action
Limonene exerts its effects through various molecular targets and pathways:
Enzyme Modulation: Limonene can inhibit or activate enzymes involved in metabolic pathways.
Cell Signaling: It can modulate signaling pathways related to inflammation and oxidative stress.
Antioxidant Activity: Limonene scavenges free radicals, reducing oxidative damage in cells.
Comparison with Similar Compounds
Similar Compounds
α-Pinene: Another monoterpene with a similar structure but different odor and properties.
β-Pinene: Similar to α-pinene but with a different arrangement of atoms.
Myrcene: A monoterpene with a different structure but similar applications in fragrance and flavor.
Uniqueness
Limonene is unique due to its pleasant lemon-like odor and its widespread occurrence in citrus oils. Its versatility in chemical reactions and applications in various fields makes it a valuable compound in both research and industry .
Properties
CAS No. |
1611-25-2 |
---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
3-methyl-4-prop-1-enylcyclohexene |
InChI |
InChI=1S/C10H16/c1-3-6-10-8-5-4-7-9(10)2/h3-4,6-7,9-10H,5,8H2,1-2H3 |
InChI Key |
JQFOHGSWUIXZTN-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1CCC=CC1C |
Origin of Product |
United States |
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